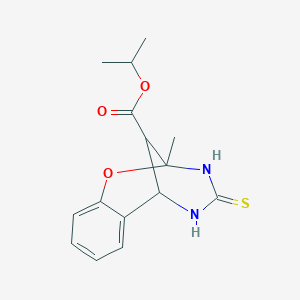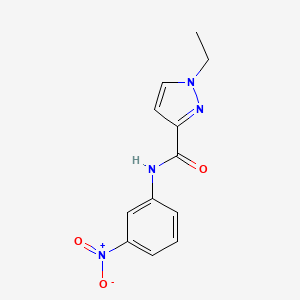![molecular formula C18H15ClN6O B10895880 N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895880.png)
N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This step often involves cyclization reactions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N~2~-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N2-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-thioamide
- N~2~-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-amine
Uniqueness
N~2~-(3-Chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H15ClN6O |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-11-14(10-21-24(11)2)16-6-7-20-17-9-15(23-25(16)17)18(26)22-13-5-3-4-12(19)8-13/h3-10H,1-2H3,(H,22,26) |
Clé InChI |
MEKIJIVIDMRHNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide](/img/structure/B10895801.png)

![2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B10895813.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895817.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895825.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B10895833.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10895835.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B10895841.png)
![3-[({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10895849.png)
![ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B10895854.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895869.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895873.png)

![ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10895889.png)
